Ruthenium trinitrate

Descripción general

Descripción

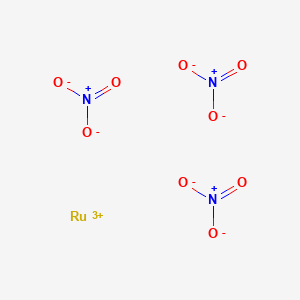

Ruthenium trinitrate, also known as ruthenium(III) nitrate, is a chemical compound with the molecular formula ( \text{Ru(NO}_3\text{)}_3 ). It is a coordination complex where ruthenium is in the +3 oxidation state, coordinated to three nitrate ions. This compound is known for its applications in various fields, including catalysis and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ruthenium trinitrate can be synthesized through the reaction of ruthenium(III) chloride with nitric acid. The reaction typically involves dissolving ruthenium(III) chloride in concentrated nitric acid, followed by heating to facilitate the formation of this compound. The reaction can be represented as follows: [ \text{RuCl}_3 + 3 \text{HNO}_3 \rightarrow \text{Ru(NO}_3\text{)}_3 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves the use of high-purity ruthenium metal or ruthenium-containing residues. The metal is dissolved in nitric acid under controlled conditions to produce this compound. The process may involve additional purification steps to ensure the removal of impurities and obtain a high-purity product.

Análisis De Reacciones Químicas

Reduction and Nanoparticle Formation

Ru(NO)(NO₃)₃ serves as a precursor for ruthenium nanoparticles (NPs) via borohydride reduction in alkaline media:

-

Critical Factors :

| Reduction Condition | Effect on NP Size |

|---|---|

| pH 9.5 | 2.0 ± 0.5 nm |

| pH 6.3 | 3.5 ± 0.5 nm |

| NaBH₄ concentration | 3.13 mM optimal for stability |

Thermal Decomposition and Volatility

Ru(NO)(NO₃)₃ decomposes under heat, releasing NOₓ and forming stable oxides:

-

Calcination Behavior :

| Decomposition Product | Formation Pathway |

|---|---|

| RuO₂ | Solid residue from nitrate breakdown |

| RuO₄ | Volatile gas above 600°C |

Coordination Chemistry and Adsorption

In aqueous systems, Ru(III) nitrate forms complexes with nitrite, influencing its environmental mobility:

-

Nitrite Coordination :

UV-Vis spectra (325–400 nm) confirm nitrite ligand participation, enhancing adsorption on silica-based resins .

| Adsorption Parameter | Performance |

|---|---|

| NO₂⁻ concentration (0.1 M) | Adsorption capacity: 9.18 mg/g |

| Desorption efficiency | 92% with 1 M thiourea in HNO₃ |

Aplicaciones Científicas De Investigación

Chemical Properties and Safety

Ruthenium trinitrate (chemical formula: ) is characterized as an oxidizer and is considered corrosive and an irritant. It poses environmental hazards, necessitating careful handling in laboratory settings .

Catalytic Applications

Ruthenium compounds, including this compound, are extensively utilized as catalysts in various chemical reactions:

- Hydrogenation : this compound has been employed in hydrogenation processes due to its ability to facilitate the addition of hydrogen to unsaturated compounds.

- Carbonylation : This compound is also used in carbonylation reactions, where it aids in the conversion of organic substrates into carbonyl derivatives.

- C-X Coupling Reactions : this compound serves as a catalyst for C-X coupling reactions, which are crucial in forming carbon-carbon and carbon-heteroatom bonds .

Table 1: Summary of Catalytic Reactions Involving this compound

| Reaction Type | Description | Catalyst Role |

|---|---|---|

| Hydrogenation | Addition of hydrogen to unsaturated hydrocarbons | Facilitates reaction |

| Carbonylation | Conversion of substrates into carbonyl compounds | Catalytic conversion |

| C-X Coupling | Formation of C-C or C-heteroatom bonds | Acts as a coupling catalyst |

Nanotechnology and Materials Science

This compound is pivotal in nanotechnology for synthesizing ruthenium nanoparticles (Ru NPs). Recent advancements have shown that ruthenium nitrosyl nitrate can be reduced to produce nanoparticles with tunable sizes, which are essential for various applications:

- Nanoparticle Synthesis : A novel approach involves using ruthenium nitrosyl nitrate as a precursor in flow reactors to produce nanoparticles with controlled dimensions (2–4 nm) without capping agents. This method enhances the stability and dispersibility of nanoparticles .

Case Study: Continuous Synthesis of Ruthenium Nanoparticles

A study demonstrated the synthesis of ruthenium nanoparticles via the reduction of ruthenium nitrosyl nitrate using sodium borohydride in a continuous flow reactor. The resulting nanoparticles exhibited narrow size distributions and were characterized by their stability under different pH conditions. This method allows for precise control over nanoparticle size and morphology, which is critical for applications in catalysis and drug delivery .

Biomedical Applications

Ruthenium complexes have shown promise in biomedical applications, particularly in cancer therapy:

- Nitric Oxide Release : Ruthenium nitrosyls derived from this compound can release nitric oxide (NO) upon light exposure. NO plays a significant role as a signaling molecule in various biological processes, including vasodilation and apoptosis .

- Tumor Inhibition : Research indicates that ruthenium-based compounds can act as tumor inhibitors. They interact with biological molecules and induce cell death, making them potential candidates for cancer treatments .

Table 2: Biomedical Applications of this compound Derivatives

| Application | Mechanism | Potential Benefits |

|---|---|---|

| Cancer Therapy | Induces apoptosis through NO release | Targeted treatment |

| Antibacterial Agent | Disruption of bacterial cell membranes | Treatment of infections |

Mecanismo De Acción

The mechanism of action of ruthenium trinitrate involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis. The compound’s oxidizing properties also play a role in its mechanism of action, as it can generate reactive oxygen species that cause oxidative damage to cells.

Comparación Con Compuestos Similares

Ruthenium trinitrate can be compared with other ruthenium compounds, such as:

Ruthenium tetroxide (RuO(_4)): A strong oxidizing agent used in organic synthesis and analytical chemistry.

Ruthenium(III) chloride (RuCl(_3)): A common starting material for the synthesis of various ruthenium complexes.

Ruthenium(II) complexes: These complexes are often used in catalysis and have different reactivity compared to this compound.

Uniqueness: this compound is unique due to its specific coordination environment and oxidation state, which confer distinct reactivity and applications compared to other ruthenium compounds. Its ability to act as both an oxidizing and reducing agent, as well as its potential biological activities, make it a valuable compound in research and industry.

Actividad Biológica

Ruthenium trinitrate is a compound that has garnered attention in the field of medicinal chemistry due to its biological activities, particularly its anticancer and antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and research findings.

Overview of this compound

This compound (chemical formula: Ru(NO₃)₃) is a coordination complex of ruthenium that has been studied for various applications in both chemistry and biology. Its unique properties arise from the transition metal ruthenium, which can adopt multiple oxidation states and coordinate with various ligands, including nitrates.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules such as DNA and proteins. The following mechanisms have been identified:

- DNA Interaction : this compound can bind to DNA, leading to structural changes that disrupt replication and transcription processes. This interaction is crucial for its anticancer activity, as it may induce apoptosis in cancer cells by triggering DNA damage responses .

- Reactive Oxygen Species (ROS) Generation : The compound exhibits oxidizing properties that facilitate the generation of reactive oxygen species. These ROS can cause oxidative stress in cells, leading to cell death, particularly in tumor cells .

- Nitric Oxide (NO) Release : Ruthenium complexes are known to function as nitric oxide donors. The release of NO can induce vasodilation and has potential therapeutic implications in cardiovascular diseases .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer types. Key findings include:

- Inhibition of Tumor Growth : Studies have shown that ruthenium complexes can inhibit the growth of tumors in vivo. For instance, a dual-targeting ruthenium candidate demonstrated both antitumor and antimetastatic properties by effectively accumulating in tumor tissues and inducing apoptosis through specific pathways .

- Selectivity Against Cancer Cells : this compound shows preferential toxicity towards cancer cells compared to non-tumor cells. This selectivity is essential for minimizing side effects during chemotherapy treatments .

Antimicrobial Properties

Ruthenium compounds have also been investigated for their antimicrobial activities:

- Bacterial Inhibition : Research indicates that ruthenium complexes can inhibit the growth of various bacteria, suggesting potential applications as antimicrobial agents .

- Mechanisms of Action : The antimicrobial effect may involve disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival.

Study 1: Antitumor Activity Assessment

A study assessed the effects of a ruthenium complex on Lewis lung carcinoma (LLC) models. The results indicated that treatment with the complex significantly reduced tumor size and metastasis compared to control groups. Apoptosis was confirmed through histological analysis showing increased TUNEL-positive cells in treated tumors .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of ruthenium complexes against Trypanosoma cruzi and Leishmania major. The results highlighted effective inhibition of these pathogens, indicating the potential use of ruthenium-based drugs in treating parasitic infections .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Propiedades

IUPAC Name |

ruthenium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Ru/c3*2-1(3)4;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCKPGDAPXUISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3O9Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890766 | |

| Record name | Ruthenium nitrate [Ru(NO3)3] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15825-24-8 | |

| Record name | Nitric acid, ruthenium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015825248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, ruthenium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ruthenium nitrate [Ru(NO3)3] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.